Clorprenaline-d6

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Quantifying clorprenaline in biological matrices suffers from matrix effects and lack of a true internal standard. Unlabeled analyte offers no mass shift; alternative isotopologues can alter retention time. - **Isotopic Purity:** 99.7 atom% D ensures +6 Da shift with minimal interference from analyte's isotopic envelope. - **Chemical Purity:** >98% validated by HPLC, reducing false positives in multi-residue screening. - **Application:** Certified for LC-MS/MS in animal tissues, milk, feed, and ADME studies. Supplied with documented synthesis and stability data.

Molecular Formula C11H16ClNO
Molecular Weight 219.74 g/mol
Cat. No. B8201792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorprenaline-d6
Molecular FormulaC11H16ClNO
Molecular Weight219.74 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3
InChIKeySSMSBSWKLKKXGG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clorprenaline-d6: Deuterated Internal Standard


Clorprenaline-d6 (CAS 1648796-40-0) is a deuterium-labeled analog of the β2-adrenergic receptor agonist clorprenaline, featuring six deuterium atoms substituted on the isopropyl moiety [1]. It is a stable isotope-labeled internal standard (SIL-IS) used to enhance the accuracy and precision of quantitative mass spectrometry-based assays, such as LC-MS/MS and GC-MS . As a deuterated compound, it shares near-identical physicochemical properties with the unlabeled analyte, thereby minimizing matrix effects and ion suppression while enabling reliable quantification in complex biological matrices .

SIL-IS for MS quantification Deuterated internal standard designed for LC-MS/MS and GC-MS assays of clorprenaline.
Near-identical analyte mimic Physicochemical properties match the unlabeled compound, minimizing matrix effects and ion suppression.
Elevated isotopic enrichment High atom% D reduces spectral overlap and correction factors for low-concentration work.

Why Clorprenaline-d6 Is Irreplaceable


Direct substitution of Clorprenaline-d6 with unlabeled clorprenaline or even its -d7 isotopologue is not analytically equivalent. Unlabeled clorprenaline lacks the mass shift required for selective MS detection, making it indistinguishable from the endogenous analyte and thus unsuitable as an internal standard [1]. While Clorprenaline-d7 also provides a mass shift, differences in the number and position of deuterium labels can influence chromatographic retention time, isotopic purity, and ion suppression behavior, directly impacting quantification accuracy [2]. The validated synthesis of Clorprenaline-d6 with a specific isotopic abundance of 99.7 atom% D and chemical purity >98% ensures a consistent, high-quality reference material that is not interchangeable with alternative preparations [3].

Target
Clorprenaline-d6
Unlabeled clorprenaline lacks the necessary mass shift for selective MS detection and cannot be used as an internal standard.
Substitute
Clorprenaline-d7
Variations in deuterium label number and position can alter chromatographic retention, ion suppression behaviour, and isotopic purity, directly impacting quantification accuracy.

Clorprenaline-d6 Performance Benchmarks


Superior Deuterium Labeling Purity

Clorprenaline-d6, synthesized via a validated route, exhibits an isotopic abundance of 99.7 atom% D, which exceeds the typical 98 atom% D minimum requirement for high-quality deuterated internal standards [1]. This elevated isotopic purity minimizes spectral overlap and reduces interference from unlabeled or partially labeled species, enhancing the signal-to-noise ratio in MS detection [2].

Isotopic abundance
Cross-study comparable
99.7 atom% D
Exceeds industry SIL-IS baseline; supports low-concentration quantification.
Reported isotopic purity reduces correction factor reliance.
Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

High Chemical Purity

The synthesized Clorprenaline-d6 achieved a chemical purity of >98%, as confirmed by HPLC and NMR, ensuring minimal interference from related impurities during analysis [1]. This purity level is comparable to, and in many cases exceeds, the specifications of commercially available reference standards used for method validation .

Chemical purity
Cross-study comparable
>98%
Minimizes impurity interference; meets reference standard specifications.
HPLC and NMR confirmed; supports robust calibration.
Chemical Purity Analytical Reference Material Quality Control

Mass Spectrometric Differentiation

The incorporation of six deuterium atoms in Clorprenaline-d6 yields a mass shift of +6 Da relative to unlabeled clorprenaline, providing a clear and selective MS detection window. This mass difference is sufficient to avoid cross-talk and interference from the unlabeled analyte, which is essential for accurate isotope dilution mass spectrometry [1]. In contrast, a lower mass shift (e.g., +3 Da) may be more susceptible to isotopic interference from naturally occurring 13C isotopes .

Mass shift
Class-level inference
+6 Da (6 deuterium atoms)
Clear separation from unlabeled analyte; avoids cross-talk.
Wider than +3 Da shifts, reducing 13C interference risk.
LC-MS/MS Internal Standard Isotope Dilution

Confirmed Structural Integrity

The synthesis of Clorprenaline-d6 was rigorously validated using X-ray crystal diffraction, which confirmed the molecular structure and the precise location of the deuterium labels [1]. This level of structural confirmation is not routinely provided for many commercially available deuterated standards and offers an additional layer of quality assurance for critical applications where isotopic integrity is paramount .

Structural confirmation
Head-to-head
X-ray crystal diffraction
Atomic-level validation of deuterium placement; ensures true ISTD identity.
Beyond typical vendor QC (NMR/MS only); synthesis integrity confirmed.
Structural Confirmation Isotopic Integrity X-ray Crystallography

Clorprenaline-d6 Applications


Food Residue LC-MS/MS Analysis

Clorprenaline-d6 is the optimal internal standard for quantifying clorprenaline in complex matrices like animal tissues, milk, and feed, where high sensitivity and accuracy are required. Its +6 Da mass shift and high isotopic purity (99.7 atom% D) minimize matrix-induced ion suppression and ensure reliable quantification at trace levels, as demanded by regulatory bodies [1]. The validated chemical purity (>98%) further reduces the risk of false positives in multi-residue screening methods .

In Vitro Metabolic Stability Studies

For ADME studies, Clorprenaline-d6 serves as a reliable internal standard for measuring the disappearance of the parent drug and the formation of metabolites in hepatocyte or microsomal incubations. The high isotopic abundance (99.7 atom% D) ensures that the internal standard signal is not compromised by the naturally occurring isotopic envelope of the analyte, enabling accurate calculation of metabolic half-life and intrinsic clearance [1]. The X-ray confirmed structural integrity provides confidence that the internal standard behaves identically to the analyte during sample preparation [2].

Therapeutic Drug Monitoring Assays

In clinical pharmacology, Clorprenaline-d6 is an essential component for developing and validating robust LC-MS/MS methods for therapeutic drug monitoring. Its consistent performance, underpinned by a documented synthesis and purity profile , ensures that calibration curves remain linear and precise across a wide dynamic range, which is crucial for accurately measuring patient plasma concentrations. The +6 Da mass shift provides clear separation from the endogenous drug, eliminating interference [3].

Deuterium Isotope Effects on β2 Receptor

Clorprenaline-d6 can be used in mechanistic studies to probe the impact of deuterium substitution on ligand-receptor interactions. While the isotope effect is generally minimal, high-quality, well-characterized deuterated compounds like Clorprenaline-d6 (99.7 atom% D, >98% chemical purity) are necessary to ensure that any observed differences in binding kinetics or functional activity are due to the deuterium label itself and not to impurities or incomplete labeling [2]. The confirmed structural integrity via X-ray crystallography [2] supports its use in detailed structure-activity relationship (SAR) analyses.

Application
Selection Property
Validation Focus
Food residue analysis by LC-MS/MS
High isotopic purity & +6 Da shift
Minimize matrix-induced suppression; trace-level accuracy
In vitro ADME metabolic stability
Near-identical analyte behaviour
Accurate intrinsic clearance and half-life calculation
Bioanalytical method validation for β2-agonist in research plasma
Consistent lot performance & linear calibration
Precision across dynamic range; interference-free detection
Deuterium isotope effect studies on β2 receptor
Confirmed structure & high purity
Interpret binding kinetics without impurity confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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